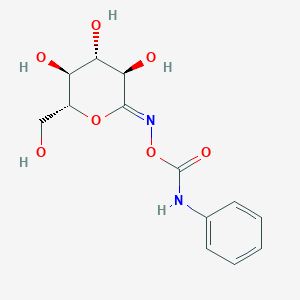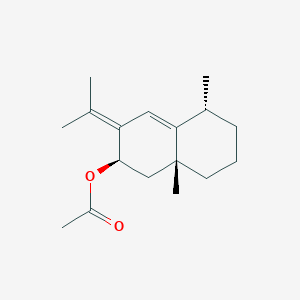![molecular formula C9H11NO B008614 5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine CAS No. 105783-85-5](/img/structure/B8614.png)
5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine, commonly known as DMFP, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMFP is a member of the pyridine family and is synthesized through a multi-step process involving the condensation of two different chemical precursors. In
Aplicaciones Científicas De Investigación
DMFP has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of DMFP as a building block for the synthesis of new drugs. DMFP is a versatile compound that can be modified to create a wide range of different chemical structures, each with its own unique properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DMFP is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. DMFP has been shown to interact with a variety of different proteins, including ion channels, transporters, and enzymes, which may explain its diverse range of biological effects.
Efectos Bioquímicos Y Fisiológicos
DMFP has been found to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMFP for lab experiments is its versatility. DMFP can be modified to create a wide range of different chemical structures, each with its own unique properties and potential therapeutic applications. However, one of the limitations of DMFP is its relatively high cost and the complexity of its synthesis, which may make it difficult to produce on a large scale.
Direcciones Futuras
There are several potential future directions for research involving DMFP. One area of research involves the development of new drugs based on DMFP's chemical structure. Another area of research involves the use of DMFP as a tool for studying the activity of different enzymes and receptors in the body. Additionally, research is needed to better understand the mechanism of action of DMFP and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of DMFP involves a multi-step process that begins with the condensation of 2,3-dihydrofuran-2-one and 3,4-dimethylpyridine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of 5,6-dimethyl-2,3-dihydrofuro[2,3-b]pyridine. The final product is then purified through a series of distillation and recrystallization steps.
Propiedades
Número CAS |
105783-85-5 |
|---|---|
Nombre del producto |
5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
5,6-dimethyl-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h5H,3-4H2,1-2H3 |
Clave InChI |
GQFZGDMGILYCRH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C1C)OCC2 |
SMILES canónico |
CC1=CC2=C(N=C1C)OCC2 |
Sinónimos |
Furo[2,3-b]pyridine, 2,3-dihydro-5,6-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)




![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)







